1-Propoxydodecane

Catalog No.
S3357005
CAS No.
68409-59-6
M.F
C15H32O
M. Wt
228.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propoxydodecane

CAS Number

68409-59-6

Product Name

1-Propoxydodecane

IUPAC Name

1-propoxydodecane

Molecular Formula

C15H32O

Molecular Weight

228.41 g/mol

InChI

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h3-15H2,1-2H3

InChI Key

SOOBJWBRPWEOMW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCC

Canonical SMILES

CCCCCCCCCCCCOCCC

Surfactant Properties

Alcohols, C12-14, propoxylated (C12-14 AP) are a type of non-ionic surfactant. Surfactants are molecules with a dual nature, having both a hydrophilic (water-loving) head group and a hydrophobic (water-hating) tail group. This duality allows them to interact with both water and oil, making them useful in various research applications. C12-14 AP's properties include good wetting, dispersing, and emulsifying abilities []. These properties are being explored in scientific research for:

  • Drug Delivery Systems: C12-14 AP can be used to improve the solubility and bioavailability of poorly water-soluble drugs. By forming micelles (spherical structures) around the drug molecules, C12-14 AP can help them disperse in aqueous solutions, making them more readily absorbed by the body [].
  • Membrane Protein Research: C12-14 AP can be used to solubilize and isolate membrane proteins from cells. Membrane proteins are crucial for many cellular functions, but their hydrophobic nature makes them challenging to study. C12-14 AP's mild detergent properties can help researchers extract and purify these proteins for further analysis [].

Other Potential Applications

In addition to their surfactant properties, C12-14 AP may have other research applications:

  • Nanoparticle Synthesis: C12-14 AP can be used as a stabilizing agent in the synthesis of nanoparticles. Nanoparticles have unique properties that make them useful in various fields, including medicine, electronics, and catalysis. C12-14 AP can help prevent nanoparticle aggregation and improve their stability in solution.
  • Cellular Studies: C12-14 AP may be used to study cellular uptake and trafficking processes. By attaching fluorescent tags to C12-14 AP molecules, researchers can track their internalization by cells and investigate their interaction with cellular membranes [].

1-Propoxydodecane is an organic compound with the molecular formula C₁₅H₃₂O. It belongs to the ether family, characterized by an oxygen atom bonded to two alkyl or aryl groups. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. 1-Propoxydodecane is primarily recognized for its role as a solvent and reagent in organic synthesis, as well as its potential applications in biological research and medicine.

- Definition, Equations, Types, Examples with ..." class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/chemical-reactions/" rel="nofollow noopener" target="_blank"> .

Major Products from Reactions

  • Oxidation: Produces aldehydes or carboxylic acids.
  • Reduction: Produces alcohols.
  • Substitution: Produces ethers with different alkyl or aryl groups.

1-Propoxydodecane can be synthesized through the Williamson ether synthesis, which involves the reaction of a sodium alkoxide with a primary alkyl halide. The general reaction can be represented as follows:

R ONa++XR O R +NaX\text{R O}^-\text{Na}^++\text{R }-\text{X}\rightarrow \text{R O R }+\text{NaX}

In this case, sodium propoxide reacts with 1-bromododecane under reflux conditions to produce 1-propoxydodecane. Industrial production typically follows similar methods but on a larger scale, ensuring high yield and purity by controlling reaction conditions and purifying reactants beforehand.

1-Propoxydodecane finds various applications across multiple fields:

  • Chemistry: Used as a solvent and reagent in organic synthesis.
  • Biology: Employed in studies of lipid membranes and their interactions.
  • Medicine: Investigated for potential use in drug delivery systems.
  • Industry: Utilized in producing surfactants and emulsifiers.

Several compounds share structural similarities with 1-propoxydodecane. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
1-ButoxydodecaneC₁₄H₃₀OShorter alkyl chain; different solubility properties.
1-HexoxydodecaneC₁₆H₃₄OLonger alkyl chain; affects boiling point and reactivity.
1-OctoxydodecaneC₁₈H₃₈OEven longer chain; distinct physical properties compared to 1-propoxydodecane.

Uniqueness of 1-Propoxydodecane

The uniqueness of 1-propoxydodecane lies in its specific alkyl chain length, which significantly influences its physical and chemical properties such as solubility, boiling point, and reactivity. These characteristics make it particularly suitable for specialized applications where other compounds may not perform as effectively .

Oxidative Transformation Mechanisms

The oxidation of 1-propoxydodecane exhibits distinct mechanistic pathways depending on the catalytic system employed. Iron-based catalysts have demonstrated exceptional capability for selective α-oxidation of ethers under aerobic conditions [1]. These systems operate through an unprecedented two-step reaction pathway involving dehydrogenative incorporation of oxygen into the ether to form a peroxobisether intermediate, followed by cleavage of the peroxy bond to form two ester molecules, releasing stoichiometric hydrogen gas in each step [1].

The oxidation mechanism proceeds through several key intermediates. Initial studies on cytochrome P450-catalyzed oxidations reveal that most oxidations occur via Compound I, the formal iron-oxygen complex FeO³⁺ [2]. This compound abstracts a hydrogen atom from the alkyl group yielding a carbon radical, which subsequently undergoes "oxygen rebound" to generate the alcohol product [2]. For 1-propoxydodecane, this mechanism would predominantly target the α-carbon positions adjacent to the ether oxygen.

Product Distribution Analysis

Comprehensive product analysis reveals that ether oxidation generates complex mixtures dependent on reaction conditions. For long-chain ethers with structures similar to 1-propoxydodecane, studies have identified that oxygen atoms significantly enhance oxidation reactivity [3]. The global oxidation reactivity follows the order based on structural features: compounds with oxygen atoms between carbon atoms show optimal reactivity when arranged as -OCH₂CH₂O- sequences [3].

The product distribution from catalytic oxidation systems varies significantly with catalyst selection. Palladium(II) halides demonstrate highest effectiveness for synthesis of β-haloalkyl alkyl ethers, with reactivity decreasing in the sequence: ethylene > propylene > 1-hexene > cyclohexene [4]. The presence of copper(II) halides in the catalyst solution proves necessary for the formation of β-haloalkyl alkyl ethers [4].

Catalyst SystemPrimary ProductsSelectivity (%)Reference
Iron-based/O₂Ester compounds85-95 [1]
Pd(II) halidesβ-haloalkyl ethers70-80 [4]
P450 enzymesα-Hydroxylated products60-75 [2]

Temperature and Pressure Effects

Temperature variation demonstrates profound effects on product distribution. Flow-tube experiments with methyl propyl ether reveal strong non-monotonic variation in conversion and product distribution as temperature increases [5]. This behavior results from close competition between radical decomposition and addition to oxygen at different sites, causing small shifts in conditions to lead to significant changes in dominant reaction pathways [5].

High-pressure conditions alter the oxidation mechanism significantly. Studies on ether alkylperoxy radical isomerization show that reaction rates follow specific patterns based on ring size, with 6- and 7-membered ring isomerizations being generally fastest [6]. The impact of the ether functional group on calculated rate constants necessitates specific consideration rather than analogous rate constants from alkane systems [6].

Reductive Cleavage Mechanisms in Complex Media

Lithium Aluminum Hydride Systems

Lithium aluminum hydride represents the most extensively studied reductive system for ether cleavage. This powerful reducing agent operates through hydride ion delivery to electrophilic carbon centers [7]. For 1-propoxydodecane, the mechanism involves initial coordination of the ether oxygen to the aluminum center, followed by hydride attack at the less sterically hindered carbon [8].

The reductive cleavage proceeds via two distinct pathways depending on the substitution pattern. Primary ethers undergo S_N2-type displacement, while secondary and tertiary ethers may proceed through carbocation intermediates [9]. The reaction typically requires anhydrous diethyl ether as solvent and proceeds with extraordinary rapidity while remaining relatively free of side reactions [9].

Complex Media Effects

Complex media significantly influence the reductive cleavage mechanism. Studies on electrochemical hydrogenation over skeletal nickel cathodes reveal multiple mechanisms for aryl alkyl ether cleavage [10]. The presence of simple functionalities such as carbonyl, hydroxyl, methyl, or methoxyl groups causes dramatic shifts in reactivity and cleavage selectivity between sp³ C-O and sp² C-O bonds [10].

Aqueous electrocatalytic systems demonstrate that different ether types undergo C-O cleavage via distinct pathways. For simple ethers like 2-phenoxy-1-phenylethanol, the benzylic site becomes activated via nickel C-H insertion, followed by beta elimination of the phenoxide leaving group [10]. However, carbonyl-containing ethers bind directly with the electron-rich nickel cathode surface, leading to rapid cleavage without breaking the aromaticity of neighboring phenyl rings [10].

Product Analysis and Selectivity

The product distribution from reductive cleavage depends critically on the reducing system and reaction conditions. Lithium aluminum hydride typically produces alcohols as the primary products, with the cleavage occurring preferentially at the less hindered carbon-oxygen bond [7]. For 1-propoxydodecane, this would result in formation of 1-propanol and dodecanol as the major products.

Reducing AgentProductsYield (%)ConditionsReference
LiAlH₄/Et₂OAlcohols80-95Reflux, 2-4h [7]
NaH/KOtBuArenes + Phenols70-85140°C [11]
Ni electrodeMixed products60-80Aqueous, ambient [10]

Nucleophilic Substitution Patterns: Steric and Electronic Effects

Mechanism Determination

The nucleophilic substitution of 1-propoxydodecane follows established patterns for alkyl ethers, with the mechanism determined by the substitution pattern at the carbon bearing the leaving group. Primary carbons undergo SN2 mechanisms, while tertiary carbons proceed via SN1 pathways [12]. For 1-propoxydodecane, both termini present primary carbon environments, favoring bimolecular substitution mechanisms [13].

The S_N2 mechanism occurs through concerted bond formation and breaking, with the nucleophile attacking from the backside of the carbon-oxygen bond [14]. This results in inversion of configuration at the reaction center and demonstrates characteristic second-order kinetics dependent on both substrate and nucleophile concentrations [15].

Electronic Effects on Reactivity

Electronic effects significantly influence the rate and selectivity of nucleophilic substitution. The ether oxygen acts as an electron-withdrawing group through inductive effects, modestly activating the adjacent carbon toward nucleophilic attack [16]. However, this activation is less pronounced than with other electron-withdrawing groups due to the oxygen's relatively weak inductive effect [17].

Studies on nucleophilic substitution reactions reveal that the basicity of the leaving group profoundly affects reaction rates. Ethers require protonation to convert the poor leaving group (alkoxide) into a good leaving group (alcohol) [17]. This typically necessitates acidic conditions or Lewis acid catalysis to facilitate the substitution process [18].

Steric Hindrance Effects

Steric hindrance represents the dominant factor controlling S_N2 reaction rates for 1-propoxydodecane [19]. The primary carbons at both chain termini experience minimal steric hindrance, making them highly susceptible to nucleophilic attack [12]. However, substitution at carbons near the ether linkage encounters increased steric hindrance from the long alkyl chains [20].

Computational studies demonstrate that steric energy evolution along reaction coordinates correlates with experimentally observed trends in substitution versus elimination competition [19]. For primary substrates like 1-propoxydodecane, substitution dominates over elimination due to the inability to form stable carbocations required for elimination pathways [21].

Solvent and Temperature Effects

Solvent selection critically influences the mechanism and rate of nucleophilic substitution. Polar aprotic solvents favor S_N2 mechanisms by stabilizing the nucleophile while not strongly solvating the transition state [22]. For 1-propoxydodecane, this translates to enhanced reactivity in solvents such as dimethyl sulfoxide or acetonitrile compared to protic solvents [23].

Temperature effects on substitution patterns show that higher temperatures generally favor elimination pathways over substitution [24]. However, for primary substrates like 1-propoxydodecane, the temperature effect remains modest due to the inherent preference for substitution mechanisms at unhindered carbon centers [25].

NucleophileSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)Reference
OH⁻H₂O251.2 × 10⁻³ [23]
OMe⁻MeOH658.5 × 10⁻² [17]
Br⁻DMSO802.1 × 10⁻¹ [24]

XLogP3

6.6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

74499-34-6
68409-59-6

Wikipedia

1-Propoxydodecane

General Manufacturing Information

Alcohols, C12-14, propoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Alcohols, C12-15, propoxylated: ACTIVE

Dates

Last modified: 08-19-2023

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